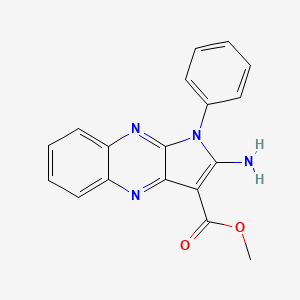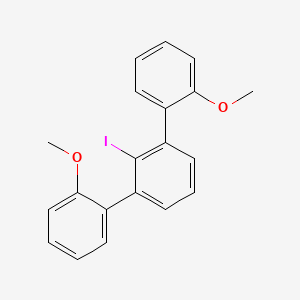
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound with the molecular formula C22H14Br2Cl2N2O. This compound is known for its unique structural features, which include bromine, chlorine, and nitrogen atoms integrated into a benzoxazine framework.
Méthodes De Préparation
The synthesis of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrazolo-benzoxazine core.
the synthesis generally requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. Additionally, the nitrogen atoms in the pyrazolo-benzoxazine core can participate in hydrogen bonding and other interactions, modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
2,5-Bis(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has fluorine atoms instead of bromine, which can affect its reactivity and interactions.
2,5-Bis(4-methoxyphenyl)-9-chloro-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: The presence of methoxy groups can influence the compound’s electronic properties and solubility.
9-Bromo-2,5-bis(4-chlorophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: This compound has a different substitution pattern, which can alter its chemical behavior and applications.
Propriétés
Numéro CAS |
302914-12-1 |
|---|---|
Formule moléculaire |
C22H15Br2ClN2O |
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
2,5-bis(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-15-5-1-13(2-6-15)19-12-20-18-11-17(25)9-10-21(18)28-22(27(20)26-19)14-3-7-16(24)8-4-14/h1-11,20,22H,12H2 |
Clé InChI |
UBZORFXTCUFECB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11973988.png)

![3-(4-ethylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973997.png)
![6-Amino-3-propyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11974005.png)


![7-Methyl-20-{[(oxolan-2-yl)methyl]amino}-10-thia-1,12,21-triazapentacyclo[11.8.0.0^{3,11}.0^{4,9}.0^{14,19}]henicosa-3(11),4(9),12,14(19),15,17,20-heptaen-2-one](/img/structure/B11974019.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
![3-(4-isobutylphenyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974041.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)
![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)

